Cas no 1994719-29-7 (N-(adamantan-2-yl)methylprop-2-enamide)

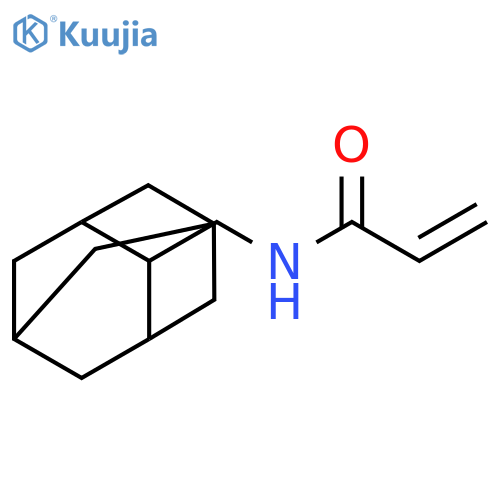

1994719-29-7 structure

商品名:N-(adamantan-2-yl)methylprop-2-enamide

N-(adamantan-2-yl)methylprop-2-enamide 化学的及び物理的性質

名前と識別子

-

- N-(Tricyclo[3.3.1.13,7]dec-2-ylmethyl)-2-propenamide

- N-(adamantan-2-yl)methylprop-2-enamide

-

- インチ: 1S/C14H21NO/c1-2-14(16)15-8-13-11-4-9-3-10(6-11)7-12(13)5-9/h2,9-13H,1,3-8H2,(H,15,16)

- InChIKey: UERPXEBELFKBBS-UHFFFAOYSA-N

- ほほえんだ: C(NCC1C2CC3CC1CC(C3)C2)(=O)C=C

じっけんとくせい

- 密度みつど: 1.039±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 389.0±15.0 °C(Predicted)

- 酸性度係数(pKa): 14.81±0.46(Predicted)

N-(adamantan-2-yl)methylprop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26573522-0.05g |

N-[(adamantan-2-yl)methyl]prop-2-enamide |

1994719-29-7 | 90% | 0.05g |

$647.0 | 2023-09-14 | |

| Enamine | EN300-26573522-5g |

N-[(adamantan-2-yl)methyl]prop-2-enamide |

1994719-29-7 | 90% | 5g |

$2235.0 | 2023-09-14 | |

| Enamine | EN300-26573522-10g |

N-[(adamantan-2-yl)methyl]prop-2-enamide |

1994719-29-7 | 90% | 10g |

$3315.0 | 2023-09-14 | |

| Enamine | EN300-26573522-0.1g |

N-[(adamantan-2-yl)methyl]prop-2-enamide |

1994719-29-7 | 90% | 0.1g |

$678.0 | 2023-09-14 | |

| Enamine | EN300-26573522-1g |

N-[(adamantan-2-yl)methyl]prop-2-enamide |

1994719-29-7 | 90% | 1g |

$770.0 | 2023-09-14 | |

| Enamine | EN300-26573522-0.5g |

N-[(adamantan-2-yl)methyl]prop-2-enamide |

1994719-29-7 | 90% | 0.5g |

$739.0 | 2023-09-14 | |

| Enamine | EN300-26573522-2.5g |

N-[(adamantan-2-yl)methyl]prop-2-enamide |

1994719-29-7 | 90% | 2.5g |

$1509.0 | 2023-09-14 | |

| Enamine | EN300-26573522-0.25g |

N-[(adamantan-2-yl)methyl]prop-2-enamide |

1994719-29-7 | 90% | 0.25g |

$708.0 | 2023-09-14 |

N-(adamantan-2-yl)methylprop-2-enamide 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

1994719-29-7 (N-(adamantan-2-yl)methylprop-2-enamide) 関連製品

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量